molecular formula C21H15F3N4O2 B2507575 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-(trifluoromethyl)benzamide CAS No. 862810-91-1

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2507575
CAS No.: 862810-91-1
M. Wt: 412.372
InChI Key: YSEPNPHDTGFFKU-UHFFFAOYSA-N
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Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-(trifluoromethyl)benzamide is a complex organic compound that features an imidazo[1,2-a]pyrimidine core, a methoxyphenyl group, and a trifluoromethylbenzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the methoxyphenyl group: This step may involve nucleophilic substitution or coupling reactions.

    Introduction of the trifluoromethylbenzamide moiety: This can be done through amide bond formation using reagents like trifluoromethylbenzoic acid and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the imidazo[1,2-a]pyrimidine core.

    Substitution: The trifluoromethyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.

Medicine

Medicinally, compounds with similar structures are often explored for their potential as therapeutic agents, such as anti-inflammatory, anti-cancer, or antimicrobial drugs.

Industry

Industrially, it could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-hydroxyphenyl)-2-(trifluoromethyl)benzamide
  • N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-(fluoromethyl)benzamide

Uniqueness

The presence of the trifluoromethyl group in N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-(trifluoromethyl)benzamide might confer unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2/c1-30-18-8-7-13(17-12-28-10-4-9-25-20(28)27-17)11-16(18)26-19(29)14-5-2-3-6-15(14)21(22,23)24/h2-12H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEPNPHDTGFFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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